molecular formula C4H7NaO3 B3395410 Sodium oxybate CAS No. 502-85-2

Sodium oxybate

Cat. No.: B3395410
CAS No.: 502-85-2
M. Wt: 126.09 g/mol
InChI Key: XYGBKMMCQDZQOZ-UHFFFAOYSA-M

Description

Sodium oxybate, the sodium salt of gamma-hydroxybutyrate (GHB), is a central nervous system (CNS) depressant approved for treating narcolepsy-associated cataplexy, excessive daytime sleepiness (EDS), and fibromyalgia-related sleep disturbances . It modulates GABAB receptors, enhances slow-wave sleep (SWS), and reduces alpha intrusion in sleep architecture, improving restorative sleep .

Chemical Reactions Analysis

Types of Reactions: Sodium oxybate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form gamma-butyrolactone.

    Reduction: It can be reduced to form gamma-hydroxybutyric acid.

    Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reactions with acids can replace the sodium ion with hydrogen, forming gamma-hydroxybutyric acid.

Major Products Formed:

    Oxidation: Gamma-butyrolactone.

    Reduction: Gamma-hydroxybutyric acid.

    Substitution: Gamma-hydroxybutyric acid.

Scientific Research Applications

Treatment of Narcolepsy

Sodium oxybate is recognized as the first-line treatment for narcolepsy, particularly for alleviating symptoms of EDS and cataplexy.

  • Efficacy : Clinical trials have demonstrated that this compound significantly improves sleep architecture and reduces EDS. For instance, a study indicated that patients experienced a mean increase in sleep latency of 2.9 minutes (P = .002) and a reduction in Epworth Sleepiness Scale (ESS) scores by 4.2 points (P = .001) after treatment .
  • Safety : The side effects reported include nausea, headache, and dizziness; however, these tend to decrease over time with continued use .

Idiopathic Hypersomnia

Recent studies have investigated the use of lower-sodium oxybate formulations in patients with idiopathic hypersomnia.

  • Outcomes : Participants reported significant improvements in sleepiness and quality of life, indicating that this compound may be beneficial for this condition as well .

Fibromyalgia

This compound has been studied for its potential role in managing fibromyalgia symptoms.

  • Clinical Findings : Research suggests that it can improve pain, sleep quality, and fatigue by enhancing deep sleep quality . This is particularly relevant given the chronic pain and sleep disturbances associated with fibromyalgia.

Alcohol Withdrawal Syndrome (AWS)

This compound has also been explored as a treatment option for alcohol withdrawal syndrome.

  • Research Insights : Studies indicate that GHB can increase abstinence days and reduce alcohol cravings when administered at doses of 50 mg/kg divided into multiple daily doses . However, the evidence remains limited compared to traditional treatments like benzodiazepines.

Case Studies

Several case studies have documented the clinical applications of this compound:

  • Narcolepsy-Cataplexy in Pediatrics : A retrospective study involving children showed significant reductions in cataplexy episodes from a median of 38 per week to less than one post-treatment (p < 0.001) .
  • Sleep Apnea : In one clinical case, this compound was used to manage symptoms in a narcoleptic patient who developed reversible sleep apnea. The treatment led to improved daytime vigilance and reduced leg movements during sleep .

Summary Table of Applications

ApplicationEfficacy EvidenceSafety Profile
NarcolepsySignificant improvement in EDS and cataplexy Common side effects include nausea
Idiopathic HypersomniaImproved quality of life and functioning Side effects decrease over time
FibromyalgiaEnhanced pain relief and sleep quality Generally well-tolerated
Alcohol Withdrawal SyndromeIncreased abstinence days reported Requires careful monitoring

Comparison with Similar Compounds

Mechanism of Action :

  • Converts to GHB in vivo, acting on GABAB receptors to stabilize dopaminergic and noradrenergic pathways .
  • Increases SWS duration and delta power, critical for reducing fatigue and pain in fibromyalgia .

Pharmacokinetics :

  • Short half-life (~30–60 minutes), requiring twice-nightly dosing .
  • Non-linear absorption; food delays and reduces bioavailability .

Clinical Efficacy :

  • Reduces cataplexy attacks by 70–90% in narcolepsy .
  • Improves pain scores by 29–33% and sleep quality in fibromyalgia .

Adverse Effects :

  • Dose-related nausea, dizziness, and somnolence .
  • Rare psychiatric side effects (e.g., secondary mania) with misuse or overdose .

Immediate-Release vs. Extended-Release Sodium Oxybate (FT218)

FT218, an extended-release formulation, aims to simplify dosing while maintaining efficacy.

Parameter Immediate-Release (Xyrem®) Extended-Release (FT218)
Dosing Frequency Twice nightly Once nightly
Bioavailability Rapid, non-linear Similar AUC, delayed Cₘₐₓ
Phase III Trial Results Established efficacy in narcolepsy REST-ON trial: comparable reduction in cataplexy and EDS
Adverse Effects Headache, nausea Similar to Xyrem®

FT218’s once-nightly regimen may improve adherence, though pharmacokinetic differences (e.g., delayed Cₘₐₓ) require monitoring for tolerability .

Lower-Sodium Oxybate (Xywav®)

Xywav® combines calcium, magnesium, potassium, and this compound, offering a low-sodium alternative.

Parameter This compound (Xyrem®) Lower-Sodium Oxybate (Xywav®)
Sodium Content 1,600–2,800 mg/dose 92% reduction (92–138 mg/dose)
Indications Narcolepsy, fibromyalgia Narcolepsy, idiopathic hypersomnia
Pharmacokinetics Higher Cₘₐₓ, faster Tₘₐₓ Lower Cₘₐₓ, delayed Tₘₐₓ
Efficacy 70–90% cataplexy reduction Non-inferior to Xyrem® in clinical trials

Xywav® is preferred for patients with hypertension or cardiovascular risks due to reduced sodium load .

Illicit GHB vs. Pharmaceutical this compound

Parameter Illicit GHB Pharmaceutical this compound
Purity Variable, often adulterated >99% purity
Dosing Unregulated, inconsistent Precise, titration-based
Abuse Liability High (recreational use) Low (restricted distribution)
Legal Status Schedule I (U.S.) Schedule III (U.S.)

Pharmaceutical this compound’s Risk Evaluation and Mitigation Strategy (REMS) program mitigates misuse, contrasting with illicit GHB’s high overdose risk .

This compound vs. Triazolam

A comparative study assessed cognitive and psychomotor effects:

Parameter This compound (4.5 g/70 kg) Triazolam (0.5 mg/70 kg)
Memory Impairment Moderate (5.1±1.5 words recalled) Severe (0.2±0.1 words recalled)
Psychomotor Performance Mild slowing at high doses Significant impairment at all doses
Subjective Effects Increased nausea/unsteadiness Higher sedation

This compound caused less amnesia and psychomotor disruption, suggesting a safer profile for therapeutic use .

Drug Interactions: Divalproex Sodium

Divalproex sodium, an anticonvulsant, increases this compound exposure by inhibiting metabolism, necessitating a 20–50% dose reduction to avoid toxicity .

Key Research Findings

  • Fibromyalgia : this compound increased SWS by 50% and reduced pain scores by 29–33% in a double-blind trial .
  • Narcolepsy : Long-term use maintains efficacy, with 80% of patients achieving >50% reduction in cataplexy .
  • Safety : Abuse rates remain <1% under REMS, contrasting with illicit GHB’s 20% hospitalization rate .

Biological Activity

Sodium oxybate, the sodium salt of gamma-hydroxybutyrate (GHB), is primarily known for its therapeutic applications in treating narcolepsy and other sleep disorders. Its biological activity is multifaceted, influencing neurotransmitter systems, sleep architecture, and various physiological responses. This article delves into the biological mechanisms, efficacy, safety profiles, and case studies associated with this compound.

Overview of this compound

This compound acts primarily as a central nervous system depressant. It is administered orally and is known to modulate sleep patterns significantly. The compound has garnered attention for its effects on sleep architecture, particularly in increasing slow-wave sleep (SWS) and reducing daytime sleepiness in patients with narcolepsy.

This compound influences neurotransmission through several pathways:

  • GABA Receptor Modulation : this compound binds to GABA(B) receptors, which are crucial for inhibitory neurotransmission. This binding leads to enhanced GABAergic activity, promoting sedation and muscle relaxation .
  • Neurotransmitter Release : At physiological concentrations, GHB may inhibit the release of various neurotransmitters co-localized with it, modulating neuronal excitability and synaptic transmission .
  • Sleep Regulation : Studies show that this compound increases SWS duration and delta power while decreasing nighttime awakenings. This modulation is particularly beneficial for patients suffering from narcolepsy .

Efficacy in Narcolepsy

This compound has been extensively studied for its efficacy in treating narcolepsy with cataplexy:

  • Reduction in Excessive Daytime Sleepiness (EDS) : In a cohort study involving 90 patients, this compound significantly reduced the Epworth Sleepiness Scale (ESS) score by an average of 4.3 points (ΔESS = 4.3 ± 4.4; p < 0.0001) after treatment .
  • Cataplexy Frequency : The frequency of cataplectic episodes decreased from a baseline median of 38 episodes per week to fewer than 1 episode per week post-treatment (p < 0.001) .
StudySample SizeBaseline ESSPost-Treatment ESSReduction in Cataplexy Episodes
901812Median from 38/week to <1/week
15Not reportedNot reportedSignificant decrease

Pediatric Population

A retrospective study examined this compound's effects on children with narcolepsy-cataplexy:

  • Patient Demographics : The study involved 15 children aged between 3 and 17 years.
  • Outcomes : Improvement was noted in 13 out of 15 patients regarding daytime sleepiness and cataplexy severity .

Safety Profile

While this compound is generally well-tolerated, it can cause side effects:

  • Common Side Effects : Nausea, headache, dizziness, and somnolence are frequently reported .
  • Severe Adverse Events : Some patients experience severe side effects leading to treatment discontinuation, including psychosis associated with increasing age .

Long-term Use

A long-term observational study followed patients on this compound for over two years:

  • Patient Outcomes : Patients showed sustained improvements in both ESS scores and cataplexy frequency over the follow-up period.
  • Medication Reduction : Approximately 60% of patients were able to reduce or discontinue other medications used for narcolepsy management .

Dystonia Treatment

Recent findings suggest that this compound may also have potential benefits in treating dystonia:

  • Mechanistic Insights : this compound appeared to modulate abnormal neural activity associated with dystonia, indicating a broader therapeutic profile beyond narcolepsy .

Q & A

Basic Research Questions

Q. What are the established primary endpoints for assessing sodium oxybate efficacy in narcolepsy clinical trials?

  • Methodological Answer: The most validated endpoints include:

  • Weekly cataplexy attack frequency (primary measure in pivotal trials, analyzed via patient diaries) .
  • Epworth Sleepiness Scale (ESS) to quantify daytime sleepiness .
  • Clinical Global Impression of Change (CGI-c) for clinician-rated symptom severity .
  • Functional Outcomes of Sleep Questionnaire (FOSQ) to assess quality of life impacts .
    • Design Note: Placebo-controlled, double-blind trials with ≥4-week treatment periods are standard, with dose titration (e.g., 3–9 g/night) to evaluate dose-response relationships .

Q. What dosing protocols are methodologically robust for evaluating this compound in narcolepsy trials?

  • Methodological Answer:

  • Split dosing : Administer 50% of the total dose at bedtime and 50% 2.5–4 hours later to account for its short half-life (~30–60 minutes) .
  • Titration : Start at 3 g/night, escalating weekly by 1.5 g to mitigate side effects (e.g., nausea, dizziness) .
  • Long-term studies : Open-label extensions (e.g., 18–21 months) confirm sustained efficacy without tolerance .

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported efficacy magnitudes across this compound trials?

  • Methodological Answer:

  • Dose stratification : Higher doses (9 g/night) show significant reductions in cataplexy (69% median decrease) and ESS scores, whereas lower doses (3–6 g) may yield moderate effects .
  • Baseline severity adjustment : Patients with severe cataplexy (>21 attacks/week) exhibit larger treatment effects .
  • Meta-analytic approaches : Pool data from trials with consistent endpoints (e.g., ESS, CGI-c) to account for heterogeneity in patient populations .

Q. What methodological considerations are critical when studying this compound’s cognitive effects?

  • Methodological Answer:

  • Episodic memory testing : Use tasks like word recall or spatial navigation to detect deficits in encoding, as this compound may impair hippocampal-dependent memory .
  • Psychomotor vigilance : Incorporate tasks like digit symbol substitution to assess working memory and attention .
  • Control for slow-wave sleep (SWS) : Polysomnography can differentiate direct cognitive effects from secondary impacts of improved sleep architecture .

Q. What challenges arise in longitudinal studies investigating this compound’s metabolic effects (e.g., BMI reduction)?

  • Methodological Answer:

  • Retrospective designs : Leverage electronic health records to track BMI changes over time, but control for confounding factors (e.g., concurrent stimulant use) .
  • Mechanistic studies : Pair clinical data with biomarkers (leptin, ghrelin) to explore this compound’s impact on appetite regulation .
  • Comparator arms : Use modafinil-treated cohorts to isolate this compound-specific effects on weight .

Q. How can the Risk Evaluation and Mitigation Strategy (REMS) program influence research protocols?

  • Methodological Answer:

  • Centralized dispensing : Partner with certified pharmacies to ensure compliance with REMS requirements (e.g., patient enrollment, shipment tracking) .
  • Safety monitoring : Document adverse events (e.g., enuresis, respiratory depression) and potential misuse via REMS-mandated databases .
  • Regulatory alignment : Protocols must align with FDA/EMA guidelines to avoid protocol deviations during multi-center trials .

Q. What methodological approaches are optimal for repurposing this compound in alcohol use disorder (AUD) research?

  • Methodological Answer:

  • Subgroup stratification : Focus on patients with very high drinking risk levels (VH DRLs), where abstinence rates increase by 34% vs. placebo .
  • Safety monitoring : Track abuse potential via pharmacovigilance databases, though post-marketing data suggest low diversion rates .
  • Combination therapies : Explore synergies with naltrexone or cognitive-behavioral interventions to enhance adherence .

Q. How can preclinical models elucidate this compound’s synergies with adjunctive therapies (e.g., promethazine)?

  • Methodological Answer:

  • Rodent assays : Use thermal nociception (hot-plate test) and sedation (loss of righting reflex) to quantify interactions with GABAergic agents .
  • Dose-response curves : Co-administer this compound with promethazine at varying ratios to identify additive vs. synergistic effects .
  • Translational endpoints : Align preclinical outcomes (e.g., sleep latency) with clinical measures (ESS, FOSQ) to bridge animal-human data .

Q. Key Methodological Takeaways

  • Dose optimization : Higher doses (6–9 g/night) are often necessary for statistically significant outcomes in narcolepsy trials .
  • Endpoint selection : Prioritize validated tools (ESS, CGI-c) while incorporating exploratory biomarkers (e.g., SWS duration) for mechanistic insights .
  • Regulatory compliance : Integrate REMS protocols early in trial design to avoid logistical delays .

Properties

IUPAC Name

sodium;4-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGBKMMCQDZQOZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])CO.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name sodium oxybate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Sodium_oxybate
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048940
Record name Sodium Oxybate
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Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-85-2
Record name Sodium Oxybate [USAN]
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Record name Sodium oxybate
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Record name Sodium Oxybate
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Record name Sodium 4-hydroxybutyrate
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Record name SODIUM OXYBATE
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Melting Point

145-147
Details https://www.trc-canada.com/prod-img/MSDS/H833015MSDS.pdf
Record name Sodium oxybate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Sodium Chlorite
Sodium oxybate
Sodium Chlorite
Sodium oxybate
Sodium Chlorite
Sodium oxybate
Sodium Chlorite
Sodium oxybate
Sodium Chlorite
Sodium Chlorite
Sodium oxybate
Sodium Chlorite
Sodium oxybate

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